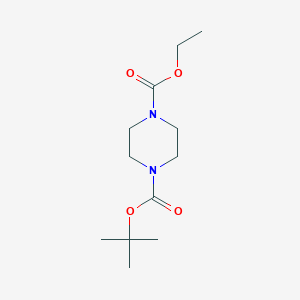

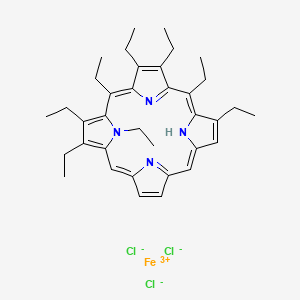

![molecular formula C12H11ClN2O2 B1443055 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 857540-43-3](/img/structure/B1443055.png)

4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride

Overview

Description

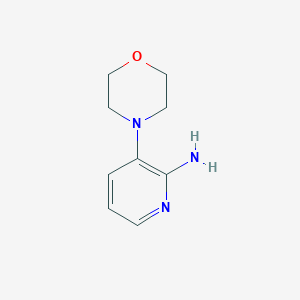

“4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride” is a chemical compound that has been used in the synthesis of various derivatives . It is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound involves the use of LiOH in a mixture of methanol and water. The reaction mixture is stirred at room temperature for 8 hours. The reaction is then acidified to pH = 1 with 1 N HCl. The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis

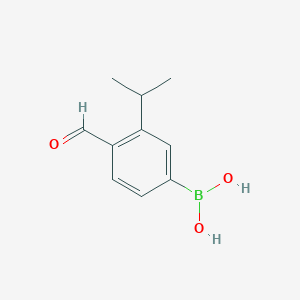

The molecular structure of “this compound” consists of a pyridinyl group attached to an amino group, which is further attached to a benzoic acid group. The compound has a molecular weight of 250.68 .Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior : A study by Srivastava et al. (2017) explored compounds related to 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride, demonstrating their luminescent properties in both solution and solid states. These compounds showed enhanced emission in aqueous-DMF solution and displayed mechanochromic properties, indicating potential applications in optical and electronic devices (Srivastava et al., 2017).

Crystallographic Studies : Lemmerer and Bourne (2012) conducted crystallographic studies on benzoic acid derivatives, which included the investigation of hydrogen bonding patterns. Such studies are crucial for understanding molecular interactions and designing new materials with desired properties (Lemmerer & Bourne, 2012).

Synthesis and Characterization of Novel Complexes : Du et al. (2016) synthesized various coordination polymers based on a ligand similar to this compound. These polymers exhibited different architectures and properties, such as antiferromagnetic interactions and luminescence, indicating potential in material science and magnetic applications (Du et al., 2016).

Gas Separation and Adsorption : Ma et al. (2020) developed a new amino-decorated porous metal-organic framework using a compound structurally related to this compound. This compound exhibited high efficiency in gas separation and iodine adsorption, making it relevant for environmental and industrial applications (Ma et al., 2020).

Corrosion Inhibition : Resen et al. (2020) investigated the efficiency of a novel pyridine derivative as a corrosion inhibitor for mild steel in hydrochloric acid. Their findings are significant for industries dealing with metal preservation and protection (Resen et al., 2020).

Photophysical Properties of Coordination Compounds : Sivakumar et al. (2011) synthesized lanthanide coordination compounds using aromatic carboxylic acids related to this compound. These compounds were analyzed for their photophysical properties, highlighting their potential in photonic and sensing applications (Sivakumar et al., 2011).

Interactions with Metal Ions : Acar and Tulun (2001) studied the interactions of a polymer-small molecule complex with cupric (II) ions. Understanding such interactions is crucial in the development of new materials and catalysts (Acar & Tulun, 2001).

Synthon Competition in Molecular Salts : Sarma et al. (2009) investigated the hydrogen bond competition in molecular salts containing functional groups related to this compound. This research is fundamental in crystal engineering and pharmaceutical formulation (Sarma et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride are currently unknown. This compound is a relatively new and unexplored entity in the field of pharmacology .

Pharmacokinetics

It is known that the compound is slightly soluble in water . This solubility can influence its absorption and distribution within the body. The compound’s metabolism and excretion processes remain to be investigated .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(pyridin-4-ylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,(H,13,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEZGMQMFUFLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)